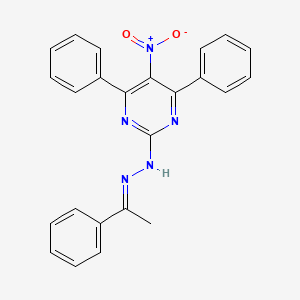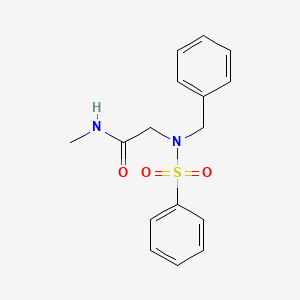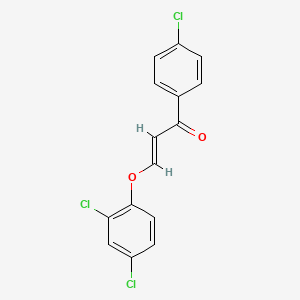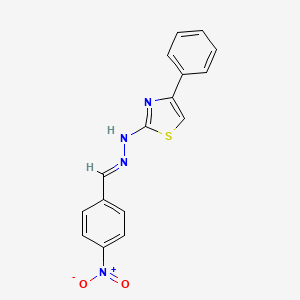
ethyl 4-(2-adamantyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-adamantyl)-1-piperazinecarboxylate, commonly known as A-366, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. A-366 is a potent inhibitor of the histone lysine methyltransferase SETD8, which plays a crucial role in regulating gene expression and cell proliferation.
科学研究应用
A-366 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, prostate, and lung cancer. A-366 achieves this by inhibiting the activity of SETD8, which is overexpressed in many types of cancer and plays a critical role in tumor growth and metastasis. In addition, A-366 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
作用机制
A-366 exerts its pharmacological effects by selectively inhibiting the activity of SETD8, which is a histone lysine methyltransferase. SETD8 plays a crucial role in regulating gene expression and cell proliferation by adding a methyl group to the lysine residue of histone H4. This modification is essential for maintaining the stability of the chromatin structure and ensuring proper gene expression. By inhibiting the activity of SETD8, A-366 disrupts the normal functioning of the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
A-366 has been shown to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, prostate, and lung cancer. It achieves this by inducing cell cycle arrest and apoptosis in cancer cells. In addition, A-366 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin. However, A-366 has not been extensively studied for its biochemical and physiological effects, and further research is required to fully understand its pharmacological properties.
实验室实验的优点和局限性
A-366 has several advantages for lab experiments. It is a potent and selective inhibitor of SETD8, which makes it an ideal tool for studying the role of this enzyme in cancer biology. In addition, A-366 has been shown to exhibit synergistic effects with other anti-cancer drugs, which makes it a promising candidate for combination therapy. However, A-366 has several limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to administer in vivo. In addition, A-366 has not been extensively studied for its toxicity and pharmacokinetic properties, which may limit its clinical applications.
未来方向
A-366 has significant potential for drug discovery and development. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. In addition, further studies are required to fully understand the pharmacological properties of A-366, including its toxicity, pharmacokinetics, and bioavailability. Moreover, A-366 can be used as a tool for studying the role of SETD8 in cancer biology and identifying novel therapeutic targets. Finally, A-366 can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity.
合成方法
The synthesis of A-366 involves a multi-step process that starts with the reaction of 2-adamantanone with ethyl 4-piperazinecarboxylate in the presence of sodium hydride. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product, A-366. The overall yield of this process is around 25%, and the purity of the product can be improved by using chromatographic techniques.
属性
IUPAC Name |
ethyl 4-(2-adamantyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-21-17(20)19-5-3-18(4-6-19)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNADVZWLLKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)


![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5766245.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)

![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)
